Cas no 1211590-06-5 (3-Chloro-5-methoxypyridine-2-carbaldehyde)

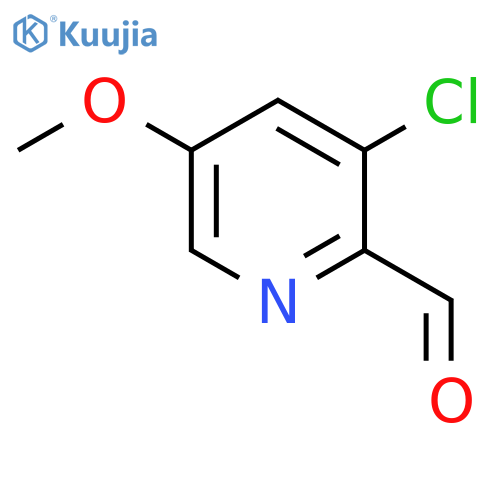

1211590-06-5 structure

商品名:3-Chloro-5-methoxypyridine-2-carbaldehyde

CAS番号:1211590-06-5

MF:C7H6ClNO2

メガワット:171.581040859222

CID:4685952

3-Chloro-5-methoxypyridine-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-chloro-5-methoxypicolinaldehyde

- 3-Chloro-5-methoxypyridine-2-carbaldehyde

-

- インチ: 1S/C7H6ClNO2/c1-11-5-2-6(8)7(4-10)9-3-5/h2-4H,1H3

- InChIKey: RCLQWZVYMOHFFJ-UHFFFAOYSA-N

- ほほえんだ: ClC1C(C=O)=NC=C(C=1)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 142

- トポロジー分子極性表面積: 39.2

3-Chloro-5-methoxypyridine-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024007658-500mg |

3-Chloro-5-methoxypicolinaldehyde |

1211590-06-5 | 97% | 500mg |

$752.64 | 2023-09-04 | |

| Enamine | EN300-6772938-10.0g |

3-chloro-5-methoxypyridine-2-carbaldehyde |

1211590-06-5 | 95.0% | 10.0g |

$8749.0 | 2025-03-12 | |

| Enamine | EN300-6772938-0.1g |

3-chloro-5-methoxypyridine-2-carbaldehyde |

1211590-06-5 | 95.0% | 0.1g |

$706.0 | 2025-03-12 | |

| Enamine | EN300-6772938-0.05g |

3-chloro-5-methoxypyridine-2-carbaldehyde |

1211590-06-5 | 95.0% | 0.05g |

$541.0 | 2025-03-12 | |

| Enamine | EN300-6772938-0.5g |

3-chloro-5-methoxypyridine-2-carbaldehyde |

1211590-06-5 | 95.0% | 0.5g |

$1587.0 | 2025-03-12 | |

| Aaron | AR0207PZ-100mg |

3-chloro-5-methoxypyridine-2-carbaldehyde |

1211590-06-5 | 95% | 100mg |

$996.00 | 2025-02-14 | |

| Aaron | AR0207PZ-5g |

3-chloro-5-methoxypyridine-2-carbaldehyde |

1211590-06-5 | 95% | 5g |

$8138.00 | 2025-02-14 | |

| 1PlusChem | 1P0207HN-250mg |

3-chloro-5-methoxypyridine-2-carbaldehyde |

1211590-06-5 | 95% | 250mg |

$1308.00 | 2023-12-25 | |

| 1PlusChem | 1P0207HN-100mg |

3-chloro-5-methoxypyridine-2-carbaldehyde |

1211590-06-5 | 95% | 100mg |

$935.00 | 2023-12-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4711-250.0mg |

3-chloro-5-methoxypyridine-2-carbaldehyde |

1211590-06-5 | 95% | 250.0mg |

¥3075.0000 | 2024-07-28 |

3-Chloro-5-methoxypyridine-2-carbaldehyde 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

1211590-06-5 (3-Chloro-5-methoxypyridine-2-carbaldehyde) 関連製品

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1211590-06-5)3-Chloro-5-methoxypyridine-2-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):838.0